molecular formula C5H9F2NO2S B3323977 6,6-Difluoro-1,4-thiazepane 1,1-dioxide CAS No. 1780013-36-6

6,6-Difluoro-1,4-thiazepane 1,1-dioxide

Cat. No. B3323977
CAS RN: 1780013-36-6
M. Wt: 185.19
InChI Key: YLOOCOHMFIDTIP-UHFFFAOYSA-N
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Description

“6,6-Difluoro-1,4-thiazepane 1,1-dioxide” is a chemical compound with the molecular formula C5H9F2NO2S . It is also known as "6,6-difluoro-1lambda6,4-thiazepane-1,1-dione hydrochloride" . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “6,6-Difluoro-1,4-thiazepane 1,1-dioxide” is 1S/C5H9F2NO2S.ClH/c6-5(7)3-8-1-2-11(9,10)4-5;/h8H,1-4H2;1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The molecular weight of “6,6-Difluoro-1,4-thiazepane 1,1-dioxide” is 185.19 . It is a powder that is stored at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.

Scientific Research Applications

Catalyst for Synthesis of Pyrimido Pyrimidines and Pyrano Chromenes

A phthalic acid-based deep eutectic solvent has been used as a versatile catalyst for the synthesis of pyrimido pyrimidines and pyrano chromenes . This method offers several advantages such as short reaction time, low temperature, high efficiency, green condition, and easy recycling and separation of the catalyst .

Electrochemical Synthesis of Functionalized Gem-Difluoroalkenes

Functionalized gem-difluoroalkenes can be synthesized electrochemically . This method exhibits many synthetic advantages including mild conditions, simple operation, and convenience of amplification . Gem-difluoroalkenes are important structural motifs present in many bioactive molecules and drug candidates .

Synthesis of Fluoropyrazole Derivatives

Fluoropyrazole derivatives have potential use for treating diabetes, inflammatory disease, as gastric acid inhibitors and as acaricides . Protocols for the synthesis of a variety of selectively fluorinated pyrazoles have been reported .

Fluorescence Enhancement-Type Derivatizing Reagent

6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid (FMQC) is a novel fluorescence enhancement-type derivatizing reagent for amino compounds . FMQC reacts with aliphatic primary amino compounds to afford strong fluorescent derivatives having high photo-and thermo-stabilities .

Building Block for the Synthesis of Polymers

6,6-Difluoroisophthalonitrile is a versatile building block for the synthesis of various polymers, including polyimides. These high-performance polymers possess excellent thermal stability, mechanical strength, and chemical resistance. They find applications in various fields, including aerospace, electronics, and automotive industries.

Safety and Hazards

The safety information available indicates that “6,6-Difluoro-1,4-thiazepane 1,1-dioxide” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

6,6-difluoro-1,4-thiazepane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO2S/c6-5(7)3-8-1-2-11(9,10)4-5/h8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOOCOHMFIDTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC(CN1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Difluoro-1,4-thiazepane 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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